molecular formula C10H16O3 B14566340 3-(2-Oxopropyl)cyclopentyl acetate CAS No. 61599-08-4

3-(2-Oxopropyl)cyclopentyl acetate

Cat. No.: B14566340
CAS No.: 61599-08-4
M. Wt: 184.23 g/mol
InChI Key: FBTXWODVODNNLD-UHFFFAOYSA-N
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Description

3-(2-Oxopropyl)cyclopentyl acetate is an organic compound that belongs to the class of esters. It is characterized by a cyclopentane ring substituted with an oxopropyl group and an acetate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopropyl)cyclopentyl acetate can be achieved through several methods. One common approach involves the esterification of 3-(2-Oxopropyl)cyclopentanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopropyl)cyclopentyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

3-(2-Oxopropyl)cyclopentyl acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Oxopropyl)cyclopentyl acetate involves its interaction with specific molecular targets and pathways. The oxopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentyl acetate: Lacks the oxopropyl group, making it less reactive in certain chemical reactions.

    3-(2-Oxopropyl)cyclohexyl acetate: Similar structure but with a cyclohexane ring instead of a cyclopentane ring, leading to different steric and electronic properties.

Properties

CAS No.

61599-08-4

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

[3-(2-oxopropyl)cyclopentyl] acetate

InChI

InChI=1S/C10H16O3/c1-7(11)5-9-3-4-10(6-9)13-8(2)12/h9-10H,3-6H2,1-2H3

InChI Key

FBTXWODVODNNLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCC(C1)OC(=O)C

Origin of Product

United States

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